molecular formula C₁₅H₁₀D₇Cl₂N₃O₂ B1141242 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 1246818-14-3

1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

Cat. No.: B1141242
CAS No.: 1246818-14-3
M. Wt: 349.26
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Description

  • The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
  • The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the cyclization process.
  • Deuteration:

    • The incorporation of deuterium atoms (pentadeuteriopropyl group) can be achieved through deuterium exchange reactions using deuterated reagents or solvents.
  • Industrial Production Methods:

    • Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
    • Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the triazole ring or the dioxolane ring.
      • Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
    • Reduction:

      • Reduction reactions can target the triazole ring or the dichlorophenyl group.
      • Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
    • Substitution:

      • The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
      • Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

      Reduction: Sodium borohydride, lithium aluminum hydride.

      Substitution: Sodium methoxide, potassium tert-butoxide.

    Major Products:

    • Oxidation products may include hydroxylated derivatives.
    • Reduction products may involve dechlorinated or hydrogenated derivatives.
    • Substitution reactions can yield various substituted phenyl derivatives.

    Chemistry:

    • The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
    • It serves as a precursor for the synthesis of other triazole-containing compounds.

    Biology:

    • In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving triazole derivatives.

    Medicine:

    • The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.
    • Its structural features make it a candidate for drug design and discovery.

    Industry:

    • The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.
    • It may also find applications in material science for the synthesis of polymers and advanced materials.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole typically involves multiple steps:

    • Formation of the Dioxolane Ring:

      • The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
      • For example, 2,4-dichlorobenzaldehyde can be reacted with a diol in the presence of an acid catalyst to form the dioxolane ring.

    Mechanism of Action

    The mechanism of action of 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    • Molecular Targets:

      • The compound can target enzymes involved in metabolic pathways, particularly those related to triazole metabolism.
      • It may inhibit or modulate the activity of enzymes such as cytochrome P450.
    • Pathways Involved:

      • The compound can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes, making it effective as an antifungal agent.
      • It may also affect other biochemical pathways involving triazole derivatives.

    Comparison with Similar Compounds

      Propiconazole: Another triazole derivative used as a fungicide.

      Tebuconazole: A triazole-based fungicide with similar structural features.

      Fluconazole: A triazole antifungal agent used in medicine.

    Comparison:

    • Uniqueness:

      • The presence of the pentadeuteriopropyl group in 1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole distinguishes it from other triazole compounds.
      • This deuterium incorporation can enhance the compound’s stability and alter its metabolic profile.
    • Structural Differences:

      • While propiconazole and tebuconazole share the triazole ring, they lack the deuterated side chain present in this compound.
      • Fluconazole, although a triazole, has a different substitution pattern and is primarily used in medical applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-[[2-(2,4-dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    STJLVHWMYQXCPB-ZBJDZAJPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17Cl2N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    347.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Reactant of Route 2
    Reactant of Route 2
    1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Reactant of Route 3
    Reactant of Route 3
    1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Reactant of Route 4
    Reactant of Route 4
    1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Reactant of Route 5
    Reactant of Route 5
    1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Reactant of Route 6
    1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

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